[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-chlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a cyano group, a carbamoyl group, and an amino-chlorobenzoate moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-chlorobenzoate typically involves multiple steps One common method starts with the preparation of the 3-amino-4-chlorobenzoate moiety, which is then reacted with a suitable carbamoylating agent to introduce the carbamoyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the amino and carbamoyl groups can participate in hydrogen bonding and other interactions. These interactions can affect various biological pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-bromobenzoate
- [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-fluorobenzoate
- [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-iodobenzoate
Uniqueness
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, in particular, can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-amino-4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-9(2)15(3,8-17)19-13(20)7-22-14(21)10-4-5-11(16)12(18)6-10/h4-6,9H,7,18H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYICUSGFVAUHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.